Product packaging for Digitoxigenin-galactose(Cat. No.:CAS No. 33275-60-4)

Digitoxigenin-galactose

Cat. No.: B1230187
CAS No.: 33275-60-4
M. Wt: 536.7 g/mol
InChI Key: CMHWMOGWFZWDMR-GCRVBMKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Digitoxigenin-galactose is a specialized chemical reagent designed for pharmaceutical and biochemical research. This compound consists of digitoxigenin—the active, aglycone moiety of the cardiac glycoside digitoxin—conjugated to a galactose sugar unit . The primary research value of this conjugate lies in the biological roles of its two components. Digitoxigenin is a well-characterized inhibitor of the sodium-potassium pump (Na+,K+-ATPase), a key membrane transporter and signaling molecule . The galactose moiety serves as a targeting ligand, as it can be recognized by asialoglycoprotein receptors (ASGP-Rs) which are highly expressed on the surface of hepatocytes (liver cells) and certain cancer cells . This receptor-mediated targeting can enhance cellular uptake of conjugated compounds into specific cell types, making this compound a compound of interest for studying targeted drug delivery systems, particularly for liver disorders and some cancers . Research into related digitoxigenin glycosides has shown that the structure of the attached sugar, including the conformation of its hydroxyl groups, can significantly influence the compound's inhibitory activity against Na+,K+-ATPase . This product is intended for research purposes only, strictly for use in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H44O9 B1230187 Digitoxigenin-galactose CAS No. 33275-60-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33275-60-4

Molecular Formula

C29H44O9

Molecular Weight

536.7 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O9/c1-27-8-5-17(37-26-25(34)24(33)23(32)21(13-30)38-26)12-16(27)3-4-20-19(27)6-9-28(2)18(7-10-29(20,28)35)15-11-22(31)36-14-15/h11,16-21,23-26,30,32-35H,3-10,12-14H2,1-2H3/t16-,17+,18-,19+,20-,21-,23+,24+,25-,26-,27+,28-,29?/m1/s1

InChI Key

CMHWMOGWFZWDMR-GCRVBMKPSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)O

Synonyms

digitoxigenin-beta-D-galactose
digitoxigenin-galactose

Origin of Product

United States

Isolation, Biosynthesis, and Synthetic Endeavors of Digitoxigenin Galactose

Historical and Contemporary Isolation Methodologies

The isolation of cardiac glycosides from their natural source, primarily plants of the Digitalis genus, has evolved from traditional extraction techniques to highly sophisticated analytical methods. cdnsciencepub.combritannica.com The goal is to separate the desired glycoside from a complex mixture of secondary metabolites. researchgate.net

Historically, the process began with the collection and drying of plant material, typically the leaves of Digitalis purpurea or Digitalis lanata. researchgate.netnih.gov The initial extraction was commonly performed using solvents like ethanol (B145695) or methanol (B129727) through methods such as maceration or Soxhlet extraction, which are designed to draw out a wide range of organic compounds. researchgate.netslideshare.net These crude extracts would then undergo a series of purification steps. A common historical approach, the Stas-Otto method, involved successive extractions and precipitations, often using lead acetate (B1210297) to remove tannins and other impurities, followed by partitioning between different organic solvents to begin separating compounds based on polarity. slideshare.net

Contemporary methodologies offer significantly improved efficiency, selectivity, and speed. nih.gov While initial solvent extraction is still a primary step, modern isolation relies heavily on chromatographic techniques. researchgate.net Column chromatography, using stationary phases like silica (B1680970) gel or alumina, is a fundamental step for fractionation. researchgate.netgoogle.com High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase configuration (RP-HPLC), has become the gold standard for the final purification and quantification of cardiac glycosides. nih.govresearchgate.net RP-HPLC provides high resolution, allowing for the separation of structurally similar glycosides with high purity. researchgate.net Other advanced techniques include supercritical fluid extraction (SFE) and solid-phase extraction (SPE), which reduce the reliance on large volumes of organic solvents and can be automated for higher throughput. nih.gov

Table 1: Comparison of Isolation Methodologies for Cardiac Glycosides

Method Principle Advantages Disadvantages Era
Maceration/Soxhlet Solid-liquid extraction using organic solvents (e.g., ethanol). researchgate.netSimple, effective for initial crude extraction.Non-selective, time-consuming, requires large solvent volumes.Historical
Stas-Otto Method Successive solvent extraction and precipitation with agents like lead acetate. slideshare.netRemoves major impurities like tannins.Labor-intensive, use of toxic reagents (lead).Historical
Column Chromatography Separation based on differential adsorption to a solid stationary phase. researchgate.netGood for initial fractionation of crude extracts.Moderate resolution, can be slow and solvent-intensive.Historical/Contemporary
High-Performance Liquid Chromatography (HPLC) High-pressure liquid chromatography for high-resolution separation. researchgate.netHigh selectivity, speed, and quantification capabilities. nih.govRequires specialized equipment, higher cost.Contemporary
Solid-Phase Extraction (SPE) Adsorption of compounds onto a solid sorbent, followed by selective elution. nih.govReduces solvent use, can be automated, good for sample cleanup.Limited capacity compared to preparative chromatography.Contemporary

Elucidation of Biosynthetic Pathways in Natural Producers

The biosynthesis of cardiac glycosides in plants like Digitalis is a complex metabolic process that starts from basic sterol precursors and involves a series of enzymatic modifications, including the crucial glycosylation step that attaches sugar moieties to the aglycone. mdpi.comthieme-connect.com

The attachment of a sugar, such as galactose, to the C-3 hydroxyl group of the digitoxigenin (B1670572) steroid core is catalyzed by a class of enzymes known as glycosyltransferases (GTs). rsc.org Specifically, UDP-glycosyltransferases (UGTs) are responsible for this reaction in plants. plos.org These enzymes facilitate the transfer of an activated sugar molecule, typically from a uridine (B1682114) diphosphate (B83284) (UDP) sugar donor like UDP-galactose, to the aglycone acceptor. mdpi.comnih.gov The reaction is highly specific in terms of both the region of the aglycone (regiospecificity) and the stereochemical configuration of the resulting glycosidic bond (stereospecificity), almost invariably producing the β-anomer in nature. rsc.org Research on Digitalis purpurea has led to the identification of specific genes encoding these key enzymes, such as UDP-glycosyltransferase 85A7, which is involved in the secondary metabolite biosynthesis pathway. plos.orgnih.gov Understanding these enzymes is critical, as the identity and number of sugar units dramatically influence the bioactivity of the final compound. rsc.org

The biosynthetic pathway of the digitoxigenin aglycone itself is derived from the steroid pathway. nih.gov Studies using radiolabeled precursors have been instrumental in mapping these steps. It has been demonstrated that cholesterol and progesterone (B1679170) are precursors to cardenolides in Digitalis species. nih.govtandfonline.com When plant tissues are fed these labeled compounds, the label is incorporated into the final digitoxigenin structure, confirming their role in the pathway. nih.govtandfonline.comnih.gov

This knowledge has paved the way for metabolic engineering approaches aimed at increasing the yield of valuable cardiac glycosides. mdpi.combuffalo.edu By identifying and overexpressing genes for rate-limiting enzymes in the pathway, researchers can enhance the production of specific compounds. mdpi.com For example, introducing the gene for progesterone-5β-reductase has been shown to increase the production of certain cardenolides in Digitalis purpurea. mdpi.com Similarly, precursor-directed biosynthesis, which involves feeding synthetic precursor analogues to plant cell cultures, can be used to generate novel glycoside derivatives that are not produced naturally. rsc.orgmdpi.com These studies provide insight into the flexibility of the biosynthetic machinery and offer a route to new bioactive molecules. rsc.org

Table 2: Key Precursors and Enzymes in Cardenolide Biosynthesis

Component Type Role in Biosynthesis Reference
Cholesterol PrecursorAn early, more distant precursor in the steroid pathway leading to cardenolides. tandfonline.comnih.gov
Progesterone PrecursorA key intermediate that is converted into the cardenolide aglycone. mdpi.comnih.govtandfonline.com
Progesterone 5β-reductase EnzymeCatalyzes a stereospecific reduction of progesterone, a critical step in the pathway. mdpi.comcapes.gov.br
UDP-Glycosyltransferases (UGTs) EnzymeCatalyze the final glycosylation step, attaching sugar moieties to the aglycone. mdpi.complos.orgnih.gov
HYDRA1 (HYD1) EnzymeInvolved in steroid biosynthesis, which produces the cardenolide precursors. plos.orgnih.gov

Chemical and Chemoenzymatic Synthesis Strategies for Digitoxigenin-Galactose and Analogues

Synthesizing this compound and its analogues in the laboratory presents significant chemical challenges, primarily in the stereocontrolled construction of the complex steroid aglycone and the subsequent stereoselective formation of the glycosidic bond. nih.govtesisenred.net

The total synthesis of digitoxigenin is a formidable undertaking due to its complex tetracyclic structure, multiple stereocenters, and specific functional groups, including the C-14 hydroxyl and the C-17 butenolide ring. acs.orgcapes.gov.br Several research groups have reported successful total syntheses, often employing convergent strategies where different parts of the molecule are synthesized separately before being joined. researchgate.net For instance, the Stork group developed a synthesis that involved an intramolecular [4 + 2] cycloaddition to construct the core tricyclic system. acs.orgcapes.gov.br These routes require dozens of steps and demonstrate the power of modern organic synthesis to create complex natural products from simple starting materials. nih.gov Such synthetic access is vital for creating analogues with modified steroid backbones, which would be impossible to achieve through biological methods alone. researchgate.net

The crucial step in synthesizing this compound from the digitoxigenin aglycone is the glycosylation—the formation of the bond between the C-3 hydroxyl group of the steroid and the anomeric carbon of galactose. nih.govacs.org Achieving high stereoselectivity to form the desired β-glycosidic linkage, which mirrors the natural configuration, is a primary challenge. acs.org

Several methods have been developed to address this. The Koenigs-Knorr reaction, a classical method, has been applied but can suffer from issues with yield and selectivity. acs.orgresearchgate.net More advanced and stereocontrolled strategies have been developed. O'Doherty and coworkers reported a highly efficient route using a palladium-catalyzed glycosylation reaction. nih.govacs.org This method involves reacting digitoxigenin with a pyranone (a sugar precursor) in the presence of a palladium catalyst, which stereoselectively forms the β-glycoside. nih.govacs.org Subsequent chemical modifications then convert the pyranone ring into the desired sugar. acs.org

Chemoenzymatic synthesis offers an alternative that leverages the high selectivity of enzymes. creative-biolabs.comrsc.org This approach uses glycosyltransferases in vitro to attach a desired sugar, such as galactose, from an activated donor to the digitoxigenin aglycone. rsc.orgcreative-biolabs.com This method provides excellent regio- and stereocontrol without the need for extensive protecting group manipulations that are often required in purely chemical syntheses. creative-biolabs.comresearchgate.net These diverse synthetic strategies are essential for creating libraries of this compound analogues, allowing for systematic exploration of how the sugar component affects biological activity. researchgate.netnih.gov

Table 3: Summary of Stereoselective Glycosylation Strategies

Methodology Description Key Features Reference
Koenigs-Knorr Reaction Reaction of a glycosyl halide with an alcohol (digitoxigenin) using a promoter like a silver salt.Classical method; can have variable yields and stereoselectivity. acs.orgresearchgate.net
Palladium-Catalyzed Glycosylation Uses a palladium(0) catalyst to couple a glycal or pyranone donor with the aglycone.High β-stereoselectivity, good yields, compatible with complex aglycones. nih.govacs.org
Chemoenzymatic Synthesis Employs isolated glycosyltransferase enzymes to catalyze the glycosidic bond formation.Excellent regio- and stereospecificity, mild reaction conditions. rsc.orgcreative-biolabs.comresearchgate.net
Borinic Acid Catalysis Uses an organoboron catalyst to direct regioselective glycosylation on a poly-hydroxylated acceptor.Allows for selective glycosylation at a specific hydroxyl group. researchgate.net

Semisynthetic Modifications from Digitoxigenin Precursors

The creation of this compound and similar glycosides from the digitoxigenin aglycone is a key area of research, aiming to explore the structure-activity relationships of these compounds. researchgate.net The attachment of a sugar moiety, such as galactose, to the C3 hydroxyl group of digitoxigenin can significantly alter its biological properties. researchgate.netnih.gov Various chemical and enzymatic strategies have been developed to achieve this transformation, each with its own advantages regarding stereoselectivity and yield.

One prominent method is the Koenigs-Knorr reaction , a classical approach for forming glycosidic bonds. wikipedia.org This reaction typically involves the use of a glycosyl halide, such as an acetylated galactosyl bromide, which reacts with the alcohol (digitoxigenin) in the presence of a promoter. wikipedia.orgmdpi.com Promoters are often heavy metal salts like silver carbonate, silver triflate, or cadmium carbonate. wikipedia.orgmdpi.comacs.org The choice of promoter and reaction conditions can influence the stereochemical outcome of the glycosylation, affecting the formation of α- or β-anomers. acs.orgnih.gov For instance, in the synthesis of cycloalkyl galactosides, cadmium carbonate has been utilized as a promoter with acetylated galactopyranosyl bromide in toluene. mdpi.com While effective, this method can sometimes lead to mixtures of stereoisomers. wikipedia.org

Table 1: Representative Koenigs-Knorr Glycosylation Conditions

Glycosyl Donor Acceptor (Aglycone) Promoter Solvent Outcome Reference(s)
Acetobromoglucose Alcohols Silver carbonate - Glycoside formation wikipedia.org
α-bromo-2,3-di-O-acetyl digitoxoside Digitoxigenin Silver triflate - 51% yield (2:3 α/β anomers) acs.orgnih.gov
2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide 2-(4-methoxy-benzyl)cyclohexanol Cadmium carbonate Toluene 50-60% overall yield mdpi.com

Another powerful technique is palladium-catalyzed glycosylation . This method has been successfully applied to the stereocontrolled synthesis of digitoxin (B75463) and its analogs from digitoxigenin. nih.gov The reaction typically involves a glycosyl donor, such as a pyranone, which reacts with digitoxigenin in the presence of a palladium catalyst to stereoselectively form the β-glycoside in high yield. nih.govdokumen.pub For example, the glycosylation of digitoxigenin with a pyranone donor has been shown to produce the β-glycoside as a single diastereomer with an 86% yield. nih.gov This approach is valued for its high degree of stereocontrol, which is often a challenge in the synthesis of 2-deoxy-β-glycosides. nih.gov

A more recent and versatile approach is neoglycosylation . This chemoselective method allows for the one-step ligation of unprotected reducing sugars, including D-galactose, to an aglycon that has been modified to contain a secondary alkoxylamine group. pnas.orgresearchgate.net The reaction proceeds under mild conditions and avoids the need for extensive protection and deprotection steps that are common in traditional glycosylation chemistry. pnas.orgmdpi.com This strategy has been used to create libraries of neoglycosides from various natural products to explore their biological activities. pnas.orgmdpi.com

Table 2: Comparison of Glycosylation Methodologies for Digitoxigenin

Method Glycosyl Donor Type Key Features Reference(s)
Koenigs-Knorr Reaction Glycosyl halide (e.g., bromide) Classic method; uses heavy metal salt promoters; can result in anomeric mixtures. wikipedia.orgmdpi.comacs.org
Palladium-Catalyzed Glycosylation Pyranone High stereoselectivity for β-glycosides; mild reaction conditions. nih.govdokumen.pub
Neoglycosylation Unprotected reducing sugar One-step ligation; no protection/deprotection needed; requires modified aglycon. pnas.orgresearchgate.netmdpi.com
Enzymatic Glycosylation Activated sugar (e.g., UDP-galactose) High regio- and stereospecificity; catalyzed by glycosyltransferases. rsc.org

Enzymatic glycosylation offers a highly specific alternative to chemical synthesis. rsc.org Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereospecificity. This approach can be used to attach a galactose moiety, typically from an activated sugar donor like UDP-galactose, to the digitoxigenin core. The high specificity of enzymes circumvents many of the challenges associated with controlling stereochemistry in chemical synthesis. rsc.org

Other modern methods such as gold-catalyzed glycosylation are also being explored for the synthesis of complex glycosides, including those with 2-deoxy sugars. acs.orgacs.org These newer catalytic systems aim to provide mild and highly selective transformations, further expanding the toolkit for creating novel this compound conjugates and other derivatives. acs.orgacs.org The development of these semisynthetic modifications is crucial for producing analogs with potentially enhanced biological profiles. nih.gov

Advanced Structural Characterization and Structure Activity Relationship Sar Investigations of Digitoxigenin Galactose

Conformational Analysis and Stereochemical Determinations of the Glycosidic Linkage

Molecular dynamics simulations and quantum mechanics-based calculations have been employed to explore the conformational landscape of glycosidic linkages. nih.govnih.gov These studies reveal that the glycosidic bond is not entirely rigid but can adopt several preferred conformations. For instance, in a study of the galactose-α-1,3-galactose disaccharide, a remarkably constrained and rigid conformational profile was observed, which was minimally affected by solvation. nih.gov The anomeric effect often favors the formation of the α-glycosidic bond. wikipedia.org

The stereochemistry at the C3 position of the digitoxigenin (B1670572) aglycone, where the sugar is attached, also plays a crucial role. researchgate.net The accessibility of both the natural 3β and the unnatural 3α epimers for synthetic modifications has allowed for detailed exploration of the importance of this stereocenter. researchgate.net X-ray crystallography has been instrumental in definitively determining the stereochemistry of synthesized digitoxigenin-glycosides, confirming, for example, the exclusive formation of the β-anomer in certain synthetic routes. researchgate.net The differentiation of the stereochemistry of the glycosidic bond, whether α or β, can be achieved through techniques like tandem mass spectrometry. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Digitoxigenin-Galactose Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com For this compound and its analogs, QSAR models are developed to predict their activity, often cytotoxicity against cancer cell lines, based on various molecular descriptors. scholarsresearchlibrary.comscience.gov These descriptors can include physicochemical properties, and 3D structural features. nih.govyyu.edu.tr

The process of building a QSAR model involves several key steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. mdpi.comscholarsresearchlibrary.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. mdpi.comresearchgate.net

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. scholarsresearchlibrary.comresearchgate.net

A successful QSAR model can provide valuable insights into the structural features that are important for the activity of this compound derivatives. For example, a QSAR study on cardiac glycosides might reveal that descriptors related to molecular size, shape, and electronic properties are crucial for their cytotoxic effects. scholarsresearchlibrary.com These models can then be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts towards more potent compounds. wikipedia.org

Design and Synthesis of this compound Derivatives and Analogues for SAR Studies

The systematic design and synthesis of derivatives and analogues of this compound are fundamental to understanding its structure-activity relationships (SAR). thieme-connect.de This involves chemically modifying either the sugar (glycone) or the steroid (aglycone) portion of the molecule and evaluating the impact of these changes on biological activity. researchgate.netmdpi.com

The synthesis of these analogues often starts from commercially available steroids like androstenedione (B190577) or from the natural product digitoxigenin itself. thieme-connect.denih.gov Key synthetic challenges include the stereoselective formation of the glycosidic bond and the introduction of modifications at specific positions of the aglycone. nih.govscispace.com Modern synthetic methods, such as palladium-catalyzed glycosylation reactions, have been developed to address these challenges and allow for the efficient and stereocontrolled synthesis of a wide range of digitoxigenin-glycosides. nih.govresearchgate.net

These synthetic efforts have enabled the creation of libraries of this compound analogues with diverse structural features. For instance, researchers have synthesized series of derivatives with different sugars, modified sugar moieties, and variations in the aglycone structure. acs.orgacs.org The biological evaluation of these compounds then provides the data necessary to build comprehensive SAR models.

Influence of Sugar Moiety Modifications on Biological Activity

Modifications to the galactose moiety of this compound have a profound impact on its biological activity. nih.govnih.gov The type of sugar, its stereochemistry, and the presence of various substituents all contribute to the molecule's potency and selectivity. researchgate.netacs.org

Key findings from SAR studies on the sugar moiety include:

Sugar Type and Stereochemistry: The identity and stereochemistry of the sugar are critical. For example, L-sugar containing cardiac glycosides have shown improved anti-cytomegalovirus (CMV) activity compared to their D-sugar counterparts. researchgate.netacs.org In some cases, monosaccharides have been found to be more effective than di- or trisaccharides. nih.govmdpi.com

Substituents on the Sugar: The addition of an amino group to the galactose moiety can lead to a compound with greater potency and a better therapeutic index compared to the neutral sugar cardenolide. nih.gov The presence of a 5'-methyl group and an equatorial 4'-OH group on the sugar are also considered important for binding. mdpi.com

Glycosidic Linkage: The nature of the glycosidic linkage, including its stereochemistry (α or β) and the point of attachment to the aglycone, significantly influences biological activity. researchgate.netresearchgate.net For instance, β(1→4) sugar linkages in cardiac glycosides have been associated with stronger activities than β(1→6) linkages. researchgate.net

The following table summarizes the effects of some sugar modifications on the activity of digitoxigenin glycosides:

ModificationEffect on ActivityReference
L-sugar vs. D-sugarL-sugars can improve anti-CMV activity researchgate.netacs.org
Aminosugar vs. Neutral sugarAminosugar can increase potency and therapeutic index nih.gov
Monosaccharide vs. PolysaccharideMonosaccharides can be more potent nih.govmdpi.com
β(1→4) vs. β(1→6) linkageβ(1→4) linkage can lead to stronger activity researchgate.net

Impact of Aglycone Structural Variations on Activity

While the sugar moiety is crucial, modifications to the digitoxigenin aglycone also play a significant role in modulating biological activity. dntb.gov.uanih.gov The steroid backbone is considered the pharmacophoric moiety, responsible for the primary interaction with the Na+/K+-ATPase. mdpi.com

Key findings from SAR studies on the aglycone include:

A/B and C/D Ring Fusion: The cis-fusion of the A/B and C/D rings in the steroid nucleus is a characteristic feature of active cardenolides. thieme-connect.de

Hydroxyl Groups: The presence of a 14β-hydroxyl group is essential for activity. dntb.gov.ua Modifications at other positions, such as the introduction of a hydroxyl group at C-16, can reduce cytotoxic activity. nih.gov

Lactone Ring at C17: The unsaturated lactone ring at the C17β position is a critical structural feature. The position of the carbonyl oxygen in this side group is a major determinant of activity, with even small displacements leading to a significant drop in potency. dntb.gov.ua Modifications to the lactone ring can, however, introduce novel functions. researchgate.net

The following table summarizes the effects of some aglycone modifications on the activity of digitoxigenin:

ModificationEffect on ActivityReference
Displacement of C17 side-group carbonyl oxygenDecreased activity dntb.gov.ua
Introduction of a 16-hydroxy groupReduced cytotoxic activity nih.gov
Modification of the lactone ringCan introduce novel functions researchgate.net

Molecular and Cellular Mechanisms of Action of Digitoxigenin Galactose

Interactions with Na+/K+-ATPase and Related Ion Transporters

Digitoxigenin-galactose, as a cardiac glycoside, fundamentally exerts its effects by binding to and inhibiting the Na+/K+-ATPase (NKA), an essential enzyme responsible for maintaining sodium and potassium gradients across the plasma membrane. d-nb.infomdpi.com This interaction is the primary event that triggers a cascade of downstream cellular responses. The galactose moiety attached to the digitoxigenin (B1670572) steroid core is crucial, as the sugar portion of cardiac glycosides is known to determine isoform selectivity and enhance binding affinity. pnas.orgnih.gov While the aglycone, digitoxigenin, can bind to NKA, the presence of the sugar shifts the equilibrium toward a more stable, tightly bound enzyme-ligand complex. pnas.org

The binding of digitoxigenin and its glycosides to Na+/K+-ATPase is a dynamic process influenced by several factors, including ion concentrations and the specific structure of the ligand. The aglycone, digitoxigenin, demonstrates a high affinity for NKA, with an apparent equilibrium dissociation constant (Kd) in the nanomolar range. However, this affinity is modulated by the extracellular potassium (K+) concentration; higher levels of K+ are antagonistic and decrease the apparent binding affinity significantly. pnas.org

Table 1: Binding Affinity of Digitoxigenin with Na+/K+-ATPase

Ligand Condition Apparent Dissociation Constant (Kd) Citation
Digitoxigenin Standard 26 ± 15 nM pnas.org
Digitoxigenin High K+ (200 mM) 650 ± 400 nM pnas.org

The Na+/K+-ATPase operates by cycling through several conformational states, principally the E1 state, which has a high affinity for intracellular Na+, and the E2 state, which has a high affinity for extracellular K+. portlandpress.com Cardiac glycosides, including this compound, selectively bind to and stabilize the phosphorylated, outward-facing E2 conformation (E2-P) of the enzyme. portlandpress.com This binding occurs within a pocket formed by the transmembrane helices of the catalytic α-subunit, effectively locking the enzyme in this state and preventing the binding of K+ and subsequent dephosphorylation and transition back to the E1 state. pnas.orgportlandpress.com

This "trapping" of the E2-P conformation inhibits the enzyme's pumping cycle. portlandpress.com The binding at nanomolar concentrations is sufficient to provoke these conformational changes in the α-subunit, which not only blocks ion transport but also initiates signal transduction events. uni.lu The specific nature of the conformational change can be influenced by the structure of the cardiac glycoside, including its steroid core and lactone ring. portlandpress.com The sugar moiety, in this case galactose, is thought to be advantageous for inducing this conformational transition, facilitating the formation of a stable complex. pnas.org

Beyond its primary target, this compound and related compounds also modulate the activity of other ion transporters, notably the Plasma Membrane Ca2+-ATPase (PMCA). Studies on closely related digitoxigenin derivatives, such as digitoxigenin-α-L-rhamno-pyranoside and digitoxigenin-α-L-amiceto-pyranoside, have demonstrated that these compounds can decrease both the activity and the expression of PMCA in cancer cells. nih.gov This inhibitory effect on PMCA, which is a key pump for extruding Ca2+ from the cell, occurs in concert with the inhibition of Na+/K+-ATPase. nih.gov The combined inhibition of both pumps can lead to a more pronounced and sustained increase in intracellular calcium levels, a critical factor in the cellular mechanisms of cardiac glycosides. nih.gov

Modulation of Intracellular Signaling Pathways

The binding of this compound to the Na+/K+-ATPase extends beyond simple ion pump inhibition. The enzyme also functions as a signal transducer, and its interaction with cardiac glycosides can trigger multiple downstream signaling cascades without necessarily relying on large changes in bulk ion concentrations. uni.lunih.govfrontiersin.org

One of the key signaling pathways activated by digitoxigenin and its derivatives is the mitogen-activated protein kinase (MAPK) cascade, specifically the Ras/Raf/MEK/ERK pathway. nih.govmdpi.com Upon binding of the glycoside, the Na+/K+-ATPase signalosome activates the non-receptor tyrosine kinase Src. frontiersin.orgscholaris.ca Activated Src can then lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which recruits adaptor proteins that activate Ras. This initiates the sequential phosphorylation cascade of Raf, MEK, and finally ERK (also known as MAPK1). frontiersin.orgnih.gov

Studies using digitoxin (B75463) and its synthetic analogs have confirmed this mechanism. For instance, the analog AMANTADIG was shown to increase the expression of phosphorylated MAPK1 (p-ERK) in renal carcinoma cells. nih.gov This activation of the MAPK/ERK pathway is a central component of the cellular response to cardiac glycosides, influencing processes such as cell cycle regulation and apoptosis. nih.govnih.gov

Table 2: Key Protein Interactions in Digitoxigenin-Induced MAPK/ERK Signaling

Interacting Protein Role in Pathway Effect of this compound Binding Citation
Na+/K+-ATPase Receptor/Signal Transducer Binding and conformational change frontiersin.org
Src Kinase Initial Kinase Activation frontiersin.orgscholaris.ca
EGFR Receptor Tyrosine Kinase Transactivation frontiersin.org
Ras/Raf/MEK Kinase Cascade Sequential Activation frontiersin.org
ERK (MAPK1) Terminal Kinase Phosphorylation and Activation frontiersin.orgnih.gov

Digitoxigenin and related cardiac glycosides are potent modulators of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govmdpi.com The primary mechanism of this modulation is inhibitory. Research has shown that cardiac glycosides can block the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition occurs at a very upstream point in the pathway. Specifically, the glycosides prevent the recruitment of the TNF receptor-associated death domain (TRADD) protein to the TNF receptor 1 (TNFR1). nih.gov

By blocking this initial recruitment step, the entire downstream cascade leading to NF-κB activation is halted. This prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), thereby keeping NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of its target genes. nih.govnih.gov This inhibition of NF-κB signaling is a critical aspect of the anti-inflammatory and anti-proliferative effects observed with these compounds. nih.govmdpi.com

PI3K-Akt-mTOR Pathway Involvement

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular functions, including growth, proliferation, survival, and metabolism. plos.orgfrontiersin.org Its dysregulation is frequently observed in various diseases, particularly cancer, making it a significant target for therapeutic intervention. nih.govnih.gov The PI3K/Akt/mTOR pathway is activated by receptor tyrosine kinases (RTKs), leading to the phosphorylation of Akt, which in turn can activate the mTOR complex 1 (mTORC1). frontiersin.org This cascade controls cell proliferation and can confer resistance to apoptosis. frontiersin.org

Cardiac glycosides, the class of compounds to which digitoxigenin belongs, have been shown to modulate this pathway. mdpi.com For instance, some cardiac glycosides induce autophagic cell death by attenuating the PI3K/Akt/mTOR signaling pathway. mdpi.com This interaction is complex, as the pathway is also linked to the Na+/K+-ATPase, the primary target of cardiac glycosides. The Na+/K+-ATPase forms a signalosome that includes PI3K, and its modulation can trigger the Akt/mTOR cascade, thereby influencing both apoptosis and autophagy. researchgate.net The inhibition of this pathway is a key mechanism through which certain compounds can suppress cell proliferation and induce programmed cell death in cancer cells. nih.gov For example, the cardiac glycoside oleandrin (B1683999) has been shown to inhibit the expression of PI3K and the phosphorylation of AKT. mdpi.com

Table 1: Key Components of the PI3K-Akt-mTOR Pathway and their Functions

Component Function Implication in Disease
PI3K (Phosphoinositide 3-kinase) A family of enzymes that phosphorylates the 3'-hydroxyl group of phosphoinositides. Critical for cell growth, migration, and differentiation. nih.gov Dysregulation contributes to uncontrolled proliferation in cancers and other hyperproliferative disorders. frontiersin.org
Akt (Protein Kinase B) A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and migration. frontiersin.org Hyperactivation is detected in many cancers, promoting survival and resistance to apoptosis. frontiersin.org
mTOR (mammalian Target of Rapamycin) A kinase that regulates cell growth, proliferation, motility, survival, protein synthesis, and transcription. plos.orgresearchgate.net Upregulation is associated with enhanced proliferation and defective differentiation in conditions like psoriasis and cancer. frontiersin.org
PTEN (Phosphatase and tensin homolog) A tumor suppressor that negatively regulates the PI3K/Akt pathway. nih.gov Loss or mutation leads to hyper-activation of Akt and is common in malignant melanomas. frontiersin.org

Calcium Homeostasis Regulation and Secondary Messenger Systems

Calcium (Ca2+) is a ubiquitous and vital second messenger that governs a vast array of cellular processes, including muscle contraction, neurotransmission, enzyme activity, and gene transcription. wfsahq.orgosti.gov The maintenance of calcium homeostasis, a precise balance between intracellular and extracellular calcium levels, is therefore critical for normal cell function. nih.govmhmedical.com This regulation is achieved through a complex system involving hormones, specific ion channels, and calcium-binding proteins that act on the intestine, bones, and kidneys. nih.govmhmedical.com

Intracellular calcium levels are kept several orders of magnitude lower than extracellular levels. wfsahq.org Upon receiving a stimulus (a "first messenger"), cells can trigger a rapid influx of Ca2+ from the extracellular space or its release from intracellular stores like the endoplasmic reticulum. researchgate.netosti.gov This transient increase in cytosolic Ca2+ acts as a "second messenger," initiating a downstream signaling cascade. wfsahq.orgosti.gov This signal is often mediated by calcium-binding proteins such as calmodulin, which, upon binding Ca2+, undergoes a conformational change and activates other enzymes and proteins. wfsahq.org

Cardiac glycosides, by inhibiting the Na+/K+-ATPase, directly disrupt the ion gradients across the cell membrane. This leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This disruption of Ca2+ homeostasis is a central part of their biological activity and can trigger various downstream events, including apoptosis. mdpi.com For instance, increased intracellular Ca2+ can activate proteases like calpain, which are involved in cell death pathways. mdpi.com

Table 3: Key Regulators and Mediators of Calcium Homeostasis

Molecule/System Role Mechanism
Parathyroid Hormone (PTH) Hormone Mobilizes calcium from bone and reduces its excretion by the kidneys. mhmedical.com
1,25-Dihydroxycholecalciferol (Active Vitamin D) Hormone Primarily increases calcium absorption from the intestine. mhmedical.com
Calcitonin Hormone Lowers blood calcium levels, mainly by inhibiting bone resorption. mhmedical.com
Calcium-Sensing Receptor (CaSR) Receptor A G protein-coupled receptor that detects extracellular calcium levels and modulates hormone secretion and renal ion handling. wfsahq.orgnih.gov
Calmodulin Calcium-binding protein Acts as a primary intracellular calcium sensor; upon binding Ca2+, it activates a wide range of target proteins and enzymes. wfsahq.org
Secondary Messengers Signaling molecules Molecules like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3) often work in concert with Ca2+ to regulate cellular responses. scivisionpub.com

Induction of Programmed Cell Death Pathways in Preclinical Models

Programmed cell death (PCD) is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. The induction of PCD in preclinical models is a hallmark of many potential anti-cancer agents. The compound class of cardiac glycosides and the sugar moiety D-galactose have both been implicated in triggering cell death pathways through various mechanisms, primarily apoptosis and autophagy. These pathways are often interconnected and can be initiated by cellular stresses such as mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

Apoptosis (Caspase-Dependent and Caspase-Independent Mechanisms)

Apoptosis is a highly regulated form of programmed cell death characterized by distinct morphological features. It can proceed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways can converge on the activation of a family of cysteine proteases called caspases, leading to what is known as caspase-dependent apoptosis. mdpi.com

Caspase-Dependent Apoptosis: This is the classical apoptotic pathway. The intrinsic pathway is initiated by mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. mdpi.comresearchgate.net Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3. mdpi.comresearchgate.net The activity of this pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) that promote cytochrome c release and anti-apoptotic members (e.g., Bcl-2) that inhibit it. e-century.us Studies on cardiac glycosides like digitoxin have shown they can induce apoptosis by triggering the cleavage of caspase-9 and downregulating survivin, an inhibitor of caspase activity. mdpi.com Similarly, D-galactose treatment in preclinical aging models leads to the activation of caspase-3. nih.gov

Caspase-Independent Apoptosis: Cells can also undergo apoptosis without the involvement of caspases. This alternative pathway is often initiated by significant mitochondrial stress, leading to the release of other pro-apoptotic factors from the mitochondrial intermembrane space. nih.govanr.fr A key mediator of this pathway is the Apoptosis-Inducing Factor (AIF). researchgate.netanr.fr Following a death stimulus, AIF translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation directly, bypassing the need for caspases. anr.fr This pathway represents a crucial alternative cell death program, particularly in cells where caspase-dependent mechanisms may be compromised. anr.fr The existence of this pathway has been demonstrated in models of transient focal ischemia. nih.gov

Table 4: Key Molecules in Apoptotic Pathways

Molecule Pathway Function
Caspase-3 Caspase-Dependent An executioner caspase that cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. mdpi.comnih.gov
Caspase-9 Caspase-Dependent An initiator caspase activated by the apoptosome; it activates downstream executioner caspases. mdpi.com
Bcl-2 Caspase-Dependent (Regulator) An anti-apoptotic protein that prevents the release of cytochrome c from mitochondria. e-century.us
Bax Caspase-Dependent (Regulator) A pro-apoptotic protein that promotes the release of cytochrome c from mitochondria. e-century.us
Cytochrome c Caspase-Dependent Released from mitochondria, it is a key component in the formation of the apoptosome. mdpi.comnih.gov
AIF (Apoptosis-Inducing Factor) Caspase-Independent A mitochondrial flavoprotein that translocates to the nucleus to induce DNA fragmentation without caspase activation. researchgate.netanr.fr

Autophagy Modulation

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components through the lysosomal machinery. nih.gov It plays a dual role in cancer and other diseases: it can act as a survival mechanism, helping cells endure stress, or it can lead to a form of programmed cell death known as autophagic cell death. mdpi.commdpi.com The modulation of autophagy is therefore a complex but promising therapeutic strategy.

Cardiac glycosides have emerged as significant modulators of autophagy. mdpi.com Compounds like digoxin (B3395198) and bufalin (B1668032) have been shown to induce autophagy in various cancer cell lines. mdpi.comnih.gov The induction of autophagy by these compounds can be a primary cause of cell death or it can be a protective mechanism. For example, in some hepatocellular carcinoma cells, bufalin induces autophagy which then promotes apoptosis. mdpi.com Conversely, in other contexts, digoxin induces a protective autophagy that can decrease the likelihood of cell death. nih.gov

The mechanisms by which cardiac glycosides modulate autophagy are multifaceted. They can trigger autophagy through the production of ROS and by activating signaling pathways such as the AMPK pathway while inhibiting the mTOR pathway. nih.gov The Na+/K+-ATPase itself is also directly involved, as it can bind to Beclin 1, a key autophagy-promoting protein, and regulate its function. researchgate.netnih.gov Therefore, the effect of a cardiac glycoside on autophagy can be highly dependent on the specific compound, the cell type, and the cellular context. nih.gov

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation

Mitochondria are central to cellular metabolism and are also a primary source of reactive oxygen species (ROS), which are byproducts of oxidative phosphorylation. nih.gov While low levels of ROS are important for cell signaling, excessive ROS production leads to oxidative stress, causing damage to DNA, proteins, and lipids, and can trigger cell death. nih.govscispace.com Mitochondrial dysfunction is characterized by reduced ATP production, a decrease in the mitochondrial membrane potential (MMP), and structural damage. nih.govscispace.com

D-galactose is widely used in preclinical studies to induce an aging-like phenotype precisely because it causes significant mitochondrial dysfunction and oxidative stress. nih.govnih.gov Treatment with D-galactose leads to increased mitochondrial ROS production, accumulation of mitochondrial DNA deletions, decreased MMP, and reduced ATP levels. nih.govnih.govscispace.com This mitochondrial impairment is a direct cause of cellular senescence and apoptosis. scispace.com

Table 5: Indicators of Mitochondrial Dysfunction and ROS Generation

Indicator Description
Increased ROS Production Excessive generation of reactive oxygen species (e.g., superoxide) measured by fluorescent probes. scispace.com
Decreased Mitochondrial Membrane Potential (MMP) A reduction in the electrochemical gradient across the inner mitochondrial membrane, indicating compromised mitochondrial health. nih.govnih.gov
Reduced ATP Levels A decrease in cellular energy currency, reflecting impaired oxidative phosphorylation. nih.govnih.gov
Increased Oxidative Damage Markers Elevated levels of markers like 8-hydroxy-2-deoxyguanosine (8-OHdG) for DNA damage or malondialdehyde (MDA) for lipid peroxidation. nih.govscispace.com
Mitochondrial Swelling Morphological change observed via electron microscopy, indicative of damage to the mitochondrial structure. aging-us.com

Effects on Cell Cycle Progression and Proliferation in Cell-Based Assays

The anti-proliferative effects of this compound and related cardiac glycosides have been substantiated through various cell-based assays, which demonstrate a significant impact on cancer cell viability and the regulation of cell cycle progression. These studies highlight the induction of cell cycle arrest, particularly at the G2/M phase, as a key mechanism of action.

Research has shown that cardiac glycosides can inhibit the growth of various cancer cell lines. researchgate.net For instance, the aminosugar cardiac glycoside 3-beta-O-(4-amino-4,6-dideoxy-beta-D-galactopyranosyl) digitoxigenin (ASI-222), a galactose-containing analog of digitoxigenin, has demonstrated potent tumoristatic activity. researchgate.net The cytotoxic effects are often quantified using proliferation assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability. In HeLa cervical carcinoma cells, digitoxigenin derivatives have shown potent cytotoxic effects, with IC50 values in the nanomolar range, significantly lower than the parent compound digitoxin. nih.gov Similarly, in doxorubicin-resistant hepatocellular carcinoma (HepG2/ADM) cells, digitoxin displayed a time-dependent inhibitory effect on cell viability, with an IC50 of 52.29±6.26 nM after 48 hours of treatment. nih.gov Studies on pancreatic cancer cell lines also revealed that digitoxin decreased cell viability in a concentration-dependent manner. mdpi.com

Table 1: Effects of Digitoxigenin Derivatives on Cell Proliferation

CompoundCell LineAssayObserved IC50 ValueSource
Digitoxigenin-α-L-rhamno-pyranosideHeLa (Cervical Carcinoma)MTT35.2 ± 1.6 nM nih.gov
Digitoxigenin-α-L-amiceto-pyranosideHeLa (Cervical Carcinoma)MTT38.7 ± 1.3 nM nih.gov
DigitoxinHeLa (Cervical Carcinoma)MTT2.34 µM nih.gov
DigitoxinHepG2/ADM (Doxorubicin-Resistant Hepatocellular Carcinoma)MTT52.29 ± 6.26 nM (48h) nih.gov
3-beta-O-(4-amino-4,6-dideoxy-beta-D-galactopyranosyl) digitoxigenin (ASI-222)Swine Brain (for Na+,K+-ATPase inhibition)Enzyme Inhibition Assay1.3 X 10-7 M researchgate.net

Beyond inhibiting proliferation, a primary mechanism of action for these compounds is the induction of cell cycle arrest. Multiple studies have confirmed that digitoxin and its analogs cause an accumulation of cells in the G2/M phase of the cell cycle. researchgate.netresearchgate.net In non-small lung cancer cells (NCI-H460), digitoxin and its synthetic analog D6-MA were found to induce G2/M phase arrest. researchgate.net This effect is also observed in renal cell carcinoma (RCC) cell lines, where treatment with cardiac glycosides leads to G2/M arrest. researchgate.net

Flow cytometry analysis of doxorubicin-resistant HepG2/ADM cells treated with 20 nM digitoxin for up to 36 hours showed a significant increase in the cell population at the G2/M phase, rising from 23.61% to 46.87%. nih.gov Similarly, treating A549 lung cancer cells with the cardiac glycoside glucoevatromonoside (B1254432) (GEV) resulted in an accumulation of approximately 30% of cells in the G2/M phase after 24 and 48 hours. frontiersin.org

The molecular basis for this G2/M arrest involves the modulation of key cell cycle regulatory proteins. The transition from G2 to M phase is primarily controlled by the cyclin B1-CDK1 (cdc2) complex. nih.gov Digitoxin treatment has been shown to downregulate the expression of cyclin B1, cdc2, and survivin, which are crucial regulators of the G2/M phase. researchgate.net In HepG2/ADM cells, digitoxin was found to induce G2/M arrest via the ATR-Chk2-Cdc25C signaling pathway, which is often activated in response to DNA damage. nih.gov The compound increased the phosphorylation of CHK2 and inhibited the phosphorylation of CDC25C, thereby preventing the activation of the CDK1-cyclin B1 complex and halting cell cycle progression. nih.gov

Table 2: Effects of Digitoxigenin Derivatives on Cell Cycle Progression

CompoundCell LineObserved EffectKey Molecular ChangesSource
Digitoxin and its analog AMANTADIGRenal Cell Carcinoma (RCC)G2/M ArrestDownregulation of miR-2278 and miR-670-5p; affects MAPK pathway and survivin expression researchgate.net
Digitoxin and its analog D6-MANCI-H460 (Non-Small Cell Lung Cancer)G2/M ArrestDownregulation of cyclin B1, cdc2, and survivin researchgate.net
DigitoxinHepG2/ADM (Doxorubicin-Resistant Hepatocellular Carcinoma)G2/M ArrestActivation of ATR-Chk2-Cdc25C signaling pathway; inhibition of CDK1/Cyclin B1 complex nih.gov
Glucoevatromonoside (GEV)A549 (Lung Cancer)G2/M ArrestDownregulation of cyclin B1 and p53 frontiersin.org
Digitoxigenin monodigitoxosideA549 and H460 (Lung Cancer)S and G2/M ArrestIncrease in subG1 phase cell population sci-hub.se

Preclinical Pharmacological and Mechanistic Toxicological Studies of Digitoxigenin Galactose

In Vitro Pharmacological Profiling in Cell-Based Assays

In laboratory studies using cell cultures, the pharmacological properties of digitoxigenin (B1670572) and its derivatives have been explored, revealing potential applications beyond their traditional use in heart conditions.

The sugar portion attached to the digitoxigenin core plays a crucial role in its cytotoxic (cell-killing) activity. researchgate.netacs.org The type and number of sugar molecules can affect the compound's ability to kill cancer cells. nih.gov Shorter sugar chains have been associated with increased cytotoxicity in cancer cells. nih.gov

Studies have shown that cardiac glycosides can induce apoptosis, a form of programmed cell death, in various cancer cell lines. nih.govresearchgate.net For instance, digitoxin (B75463), a related compound, has been shown to induce apoptosis in human lung cancer cells (NCI-H460) and certain leukemia cell lines. nih.govresearchgate.net The cytotoxic effects of these compounds are often linked to their ability to inhibit the Na+/K+-ATPase pump, a vital enzyme in cells. springermedizin.deresearchgate.net

Some digitoxigenin derivatives have demonstrated selective cytotoxicity, meaning they are more toxic to cancer cells than to normal cells. springermedizin.de For example, certain synthesized digitoxigenin neoglycosides showed greater toxicity against human renal adenocarcinoma cells (ACHN) compared to normal human kidney cells (HK-2). springermedizin.de The presence of a galactose sugar has been shown in some instances to contribute to cytotoxicity against specific cancer cell lines while sparing normal cells. researchgate.net

Interactive Table: Cytotoxicity of Digitoxigenin Derivatives in Various Cell Lines

Compound/Derivative Cell Line Effect Reference
Digitoxigenin neoglycosides A549 (lung cancer) Anticancer activity influenced by sugar amine. researchgate.net
N-β-d-galactoside derivative HL-60 (leukemia), MKN45 (gastric cancer) Cytotoxic. researchgate.net
N-β-d-galactoside derivative WI-38 (normal lung) Not cytotoxic. researchgate.net
Glucodigifucoside HepG-2 (liver cancer) Greater specificity compared to Fa2 N-4. springermedizin.de

Cardiac glycosides, including digitoxigenin and its derivatives, have been investigated for their anti-inflammatory properties. researchgate.net They can suppress the production of pro-inflammatory cytokines, which are molecules that promote inflammation. frontiersin.org For example, ouabain (B1677812), another cardiac glycoside, has been shown to decrease the production of TNF-α, IL-1β, and IL-6 in mouse models of acute lung injury. frontiersin.org

The anti-inflammatory effects of some cardiac glycosides are thought to be mediated through the inhibition of the NF-κB pathway, a key regulator of inflammation. pnas.orgnih.gov In animal models, D-galactose administration has been used to induce an inflammatory response, providing a model to study the effects of anti-inflammatory compounds. nih.govmdpi.com

Cardiac glycosides have demonstrated antiviral activity against a range of DNA and RNA viruses. nih.govmdpi.com Their mechanism of action can involve inhibiting various stages of the viral life cycle, including viral genome expression, replication, and protein translation. nih.gov

Studies have shown that compounds like digitoxin and digoxin (B3395198) can inhibit the replication of human cytomegalovirus (HCMV) at nanomolar concentrations. acs.org The type of sugar attached to the steroid core can influence the antiviral activity. acs.org For instance, L-sugar-containing cardiac glycosides have shown improved anti-CMV activity. acs.org

The antiviral effects of cardiac glycosides are often linked to their inhibition of the Na+/K+-ATPase pump, which can disrupt cellular processes that viruses rely on for replication. nih.gov

Mechanistic Toxicology in Preclinical Models (e.g., specific organelle disruption, molecular pathway perturbation)

Preclinical studies are essential for understanding the potential toxicity of new compounds before they are tested in humans. texilajournal.com These studies often use in vitro models and animal models to identify potential safety concerns. frontiersin.org

The primary mechanism of action and toxicity of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in heart muscle cells. nih.gov This inhibition leads to an increase in intracellular calcium, which enhances the force of heart muscle contraction but can also lead to arrhythmias at higher doses. nih.gov

Studies using isolated heart preparations and cardiac cell cultures have been instrumental in understanding these mechanisms. A semi-synthetic aminosugar derivative of digitoxigenin, with a galactose-related structure, was found to have typical cardiac glycoside effects but did not readily penetrate the central nervous system, which can be involved in toxic arrhythmias. ahajournals.org

D-galactosamine is a well-known agent used to induce liver injury in animal models for research purposes. nih.govwikipedia.org This induced hepatotoxicity mimics certain features of human liver disease. wikipedia.org The mechanism is thought to involve the depletion of essential molecules in liver cells, leading to metabolic disruption and cell death. wikipedia.org

Studies using D-galactosamine-induced liver injury models have helped to investigate the protective effects of various compounds. frontiersin.orgoncotarget.com For example, some research has shown that certain treatments can alleviate D-galactosamine-induced liver damage by reducing inflammation and oxidative stress. mdpi.com While not directly studying digitoxigenin-galactose, these models are relevant for understanding the potential for drug-induced liver injury and for testing potential protective agents.

Preclinical Pharmacokinetic and Pharmacodynamic Explorations (Focus on mechanistic studies in non-human systems)

Absorption and Distribution Patterns in In Vitro Systems or Animal Models

The absorption and distribution of cardiac glycosides are intrinsically linked to their physicochemical properties, particularly their lipophilicity. nih.gov The attachment of a sugar, such as galactose, to the digitoxigenin aglycone increases the molecule's polarity. uomustansiriyah.edu.iq This change is expected to modify its movement across biological membranes compared to the more lipophilic aglycone alone.

In general, the sugar portion of a cardiac glycoside molecule can modify its solubility, rate of absorption, and transportation. nuph.edu.uauomustansiriyah.edu.iq Studies on digitoxin, which is structurally similar to this compound but with a trisaccharide chain of digitoxose, show it is almost completely absorbed from the gut and is highly bound (90-97%) to plasma proteins. wikipedia.org In contrast, the more polar glycoside digoxin is less protein-bound (around 20%). jacc.org The addition of a single galactose unit would likely result in pharmacokinetic properties somewhere between the highly lipophilic aglycone and more complex glycosides.

A study in pentobarbital-anesthetized dogs using digitoxigenin-glucoside (a compound with a glucose sugar instead of galactose) provides relevant insights. Digitoxigenin-glucoside demonstrated a faster onset of action and a shorter duration of action compared to digoxin. nih.gov This suggests that the monosaccharide moiety may lead to rapid distribution to target tissues, and potentially faster elimination, reducing the tendency to accumulate. nih.gov Given the structural similarity between glucose and galactose, it is plausible that this compound would exhibit a similarly rapid onset and short duration of effect. nih.gov

Distribution of cardiac glycosides is not uniform, with the highest concentrations typically found in excretory organs like the liver and kidneys, as well as in cardiac and skeletal muscle. pharmacy180.com

Metabolism and Excretion Pathways in Microsomal or Cellular Models

The metabolism of cardiac glycosides is a complex process that can involve the sequential cleavage of sugar molecules, hydroxylation of the steroid core, and conjugation reactions. nih.gov These metabolic transformations primarily occur in the liver. wikipedia.orgpharmacy180.com

Metabolic Cleavage: For glycosides like this compound, the first metabolic step is likely the enzymatic cleavage of the galactose sugar, yielding the aglycone, digitoxigenin. Studies on the related compound digitoxin in rat liver microsomes have shown that the cleavage of its sugar chain is not a simple hydrolysis but an oxidative process dependent on NADPH and cytochrome P450 enzymes. sci-hub.se This process can be inhibited by carbon monoxide and SKF 525A, which are known inhibitors of P450 enzymes. sci-hub.se Similarly, the metabolism of digoxin to its aglycone, digoxigenin (B1670575), in rat liver microsomes has been shown to be a sequential process involving the CYP3A subfamily of cytochrome P450 enzymes. deepdyve.com

The table below presents kinetic data for the formation of digoxigenin (Dg0) and its intermediate glycosides from digoxin (Dg3) in rat liver microsomes, illustrating the enzymatic efficiency of these cleavage reactions.

Table 1: Michaelis-Menten Kinetic Parameters for Digoxin Metabolism in Rat Liver Microsomes

Metabolic Step Km (μM) Vmax (pmol/min/mg protein)
Dg3 → Dg2 125 ± 22 362 ± 37
Dg2 → Dg1 61 ± 5 7 ± 1
Dg1 → Dg0 30 ± 9 310 ± 30

Data sourced from a study on the sequential metabolism of digoxin in rat liver microsomes. deepdyve.com

Conjugation and Excretion: Following the cleavage of the sugar, the resulting digitoxigenin aglycone undergoes further metabolism. In vitro studies using human liver microsomes and hepatocytes have demonstrated that digoxigenin (the 12-hydroxylated version of digitoxigenin) is extensively converted into polar compounds, primarily glucuronide conjugates. nih.gov This conjugation is catalyzed by UDP-glucuronyl transferase (UDPGT) enzymes and is a critical step for detoxification and excretion. nih.gov A study using isolated perfused guinea-pig liver found that after administering digitoxin, the metabolic processes included sugar cleavage, C-12 hydroxylation, and conjugation. nih.gov The resulting hydrophilic conjugates are then suitable for excretion in bile and urine. nih.govwikipedia.org

It is therefore highly probable that the metabolic pathway for this compound in cellular or microsomal models would involve:

Oxidative cleavage of the galactose moiety to yield digitoxigenin.

Subsequent conjugation of the liberated digitoxigenin, likely with glucuronic acid, to form a more water-soluble compound ready for excretion.

Advanced Analytical Methodologies for Digitoxigenin Galactose and Metabolites

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS/MS, GC-MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a primary technique for the quantitative analysis of cardiac glycosides, including digitoxigenin-galactose and its metabolites, from complex mixtures. This method offers high selectivity and sensitivity, allowing for the detection of compounds at very low concentrations. nih.gov The separation is typically achieved on a reverse-phase column, such as a C18 column. oup.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. acs.org

For detection, tandem mass spectrometry is employed, often in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. The choice of ionization source is critical, with electrospray ionization (ESI) being commonly used for these types of polar molecules. acs.org Cardiac glycosides can form various adducts, such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. acs.org The ammonium adducts are often preferred for quantification as they can be readily fragmented under mild collision-induced dissociation (CID) conditions to yield a dominant daughter ion, which is beneficial for sensitive selected reaction monitoring (SRM) measurements. acs.org

While GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds, its application to intact cardiac glycosides like this compound is limited due to their low volatility and thermal lability. However, GC-MS can be employed for the analysis of the aglycone moiety (digitoxigenin) or its metabolites after derivatization to increase their volatility and thermal stability. clinlabint.comresearchgate.net

Table 1: Exemplary HPLC-MS/MS Parameters for Cardiac Glycoside Analysis
ParameterConditionReference
ColumnTitan™ C18
Mobile PhaseWater:Methanol with Ammonium Formate
Ionization ModePositive Electrospray Ionization (ESI) acs.org
Monitored Ions (Digitoxin)MRM Transition: 782.5/635.5 ([M+NH₄]⁺)
Linear Range0.8 - 500 ng/g researchgate.net
Limit of Detection0.09 - 0.45 ng/g researchgate.net

Spectroscopic Methods for Elucidation of Biological Transformations and Conformational Studies (e.g., advanced NMR, high-resolution MS)

Advanced spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), are pivotal for the structural elucidation of this compound metabolites and for studying their conformational dynamics.

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which are crucial for determining the elemental composition of metabolites. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information, such as the sequential loss of sugar units and modifications to the steroid aglycone. researchgate.netnih.gov This allows for the identification of metabolic transformations like hydroxylation, conjugation, and cleavage of the glycosidic bond. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and conformational analysis of molecules in solution. nih.govnih.gov One- and two-dimensional NMR techniques can be used to identify individual sugar residues, their anomeric configurations, and the linkages between them and the aglycone. nih.gov Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of atoms, which is essential for determining the three-dimensional structure and conformational preferences of the glycosidic linkage and the sugar ring. nih.gov Such studies have revealed that the conformation of cardiac glycosides in solution can be flexible, with the potential for multiple conformations to exist in equilibrium. nih.gov

Table 2: Spectroscopic Data for Structural Elucidation of Cardiac Glycosides
TechniqueInformation ObtainedReference
High-Resolution MS (HRMS)Accurate mass for elemental composition determination. nih.gov
Tandem MS (MS/MS)Fragmentation patterns revealing sugar sequence and aglycone modifications. researchgate.net
¹H and ¹³C NMRComplete assignment of proton and carbon signals for structural confirmation. nih.gov
2D NMR (COSY, HSQC, NOESY)Identification of sugar residues, linkage analysis, and conformational preferences. mdpi.com

Bioanalytical Method Development for Complex Biological Matrices (excluding human samples for clinical trials)

The development of robust bioanalytical methods is essential for the accurate quantification of this compound and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates from preclinical studies. A significant challenge in bioanalysis is the removal of endogenous interferences from the matrix that can affect the accuracy and precision of the assay. onlinepharmacytech.info

Sample preparation is a critical step in the bioanalytical workflow. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). oup.com For cardiac glycosides, a combination of these techniques may be necessary to achieve the required sensitivity and cleanliness of the extract. docksci.com For instance, a two-stage protocol involving protein precipitation followed by supported liquid extraction has been shown to be effective. docksci.com

Method validation is performed to ensure the reliability of the bioanalytical method. This includes the assessment of parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects. nih.gov The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample processing and matrix effects. nih.gov The lower limit of quantification (LLOQ) is a key parameter that defines the sensitivity of the assay. researchgate.net For cardiac glycosides, LLOQs in the low ng/mL to pg/mL range are often required. nih.govresearchgate.net

nih.govresearchgate.netresearchgate.netnih.govoup.comresearchgate.net

Interactions, Synergistic Effects, and Biological Roles of Digitoxigenin Galactose

Synergistic or Antagonistic Effects with Other Phytochemicals or Therapeutic Agents in Cell Models

While specific studies on digitoxigenin-galactose are limited, research on its aglycone, digitoxigenin (B1670572), and other closely related cardiac glycosides provides significant insights into its potential for synergistic (mutually enhancing) and antagonistic (counteracting) effects when combined with other agents in cell models. These interactions are critical in the context of developing new therapeutic strategies, particularly in cancer research.

Phytochemicals, which are plant-derived compounds, are known to sometimes work in synergy with chemotherapy drugs, potentially allowing for lower doses and reducing side effects. frontiersin.orgnih.gov The combination of cardiac glycosides with other therapeutic agents has yielded mixed results, demonstrating both synergy and antagonism. For instance, dose-effect combination studies with the aglycones digoxigenin (B1670575) and digitoxigenin and platinum-based chemotherapy drugs revealed interactions ranging from additive to antagonistic in pancreatic (PANC-1) and lung (A549) cancer cells. plos.org However, the strong inherent cytotoxicity of the cardiac glycosides made precise quantification of the synergy challenging. plos.org

In another study, the simultaneous application of two different cardiac glycosides, digoxin (B3395198) and gitoxin, to Na+/K+-ATPase preparations resulted in a synergistic inhibitory effect at low concentrations. tandfonline.com Conversely, at high concentrations, an antagonistic effect was observed on the enzyme from erythrocyte membranes. tandfonline.com This concentration-dependent nature of the interaction is a key feature of cardiac glycoside activity.

The potential for synergistic combinations is being explored to harness the anticancer properties of cardiac glycosides while mitigating their toxicity. plos.org Additive to slightly synergistic interactions have been reported between various cardiac glycosides and chemotherapy agents like 5-fluorouracil (B62378) (5-FU), cisplatin, or oxaliplatin (B1677828) in colon cancer cells. plos.org

Interactive Table 1: Synergistic and Antagonistic Interactions of Digitoxigenin and Related Compounds in Cell Models

Interacting Agent(s)Cell/Enzyme ModelObserved EffectReference
Digitoxigenin & Platinum DrugsPancreatic (PANC-1) and Lung (A549) Cancer CellsAdditive to Antagonistic plos.org
Digoxin & Gitoxin (Low Conc.)Porcine Cerebral Cortex & Erythrocyte Na+/K+-ATPaseSynergistic tandfonline.com
Digoxin & Gitoxin (High Conc.)Erythrocyte Na+/K+-ATPaseAntagonistic tandfonline.comresearchgate.net
Cardiac Glycosides & 5-FU/Cisplatin/OxaliplatinColon Cancer CellsAdditive to Slightly Synergistic plos.org

Cross-talk with Endogenous Signaling Systems and Digitalis-like Factors

The interaction of this compound with animal cells extends far beyond simple enzyme inhibition. The binding of this exogenous (externally derived) cardiac glycoside to the Na+/K+-ATPase initiates a cascade of intracellular signaling events, demonstrating significant cross-talk with the cell's own communication networks. Furthermore, this interaction taps (B36270) into a pre-existing physiological system regulated by endogenous (internally produced) digitalis-like factors (EDLFs). mdpi.comimrpress.com

Upon binding to the Na+/K+-ATPase, this compound can induce conformational changes in the enzyme, activating it as a signal transducer. mdpi.commdpi.com This triggers the formation of a "signalosome," a complex of proteins that includes the Na+/K+-ATPase, the non-receptor tyrosine kinase Src, and the epidermal growth factor receptor (EGFR), often within specialized membrane regions called caveolae. nih.govfrontiersin.org The activation of this complex can initiate several downstream signaling pathways, including:

Src/Ras/Raf/MEK/ERK Pathway : This is a major signaling cascade that regulates fundamental cellular processes like proliferation, differentiation, and survival. mdpi.comaacrjournals.org Activation of this pathway by cardiac glycosides can lead to different outcomes depending on the cell type and the glycoside's concentration. aacrjournals.org

PI3K/Akt/mTOR Pathway : This pathway is crucial for cell growth, survival, and metabolism. mdpi.comnih.gov

Reactive Oxygen Species (ROS) Generation : The signaling cascade can lead to the production of ROS, which act as secondary messengers and can influence other pathways like NF-κB. researchgate.net

NF-κB Pathway : This transcription factor is a key regulator of inflammation, immunity, and cell survival. nih.gov

The existence of a highly conserved binding site for plant-derived glycosides on the Na+/K+-ATPase led to the hypothesis and eventual discovery of endogenous digitalis-like factors (EDLFs), also known as cardiotonic steroids. imrpress.comnih.gov These are compounds, such as ouabain (B1677812) and marinobufagenin, that are produced by the body itself and are believed to function as a class of steroid hormones. mdpi.comresearchgate.net EDLFs are involved in the regulation of blood pressure, sodium balance, and cardiovascular function. mdpi.comnih.gov

Therefore, when an exogenous compound like this compound is introduced, it is essentially hijacking a sophisticated, pre-existing endogenous signaling system. It binds to the same receptors as the EDLFs, potentially competing with them and triggering the same downstream signaling cascades. mdpi.com The physiological response to an exogenous cardiac glycoside is thus a result of its interaction with this intrinsic regulatory network. researchgate.net

Interactive Table 2: Signaling Pathways Modulated by Cardiac Glycoside-Na+/K+-ATPase Interaction

Signaling PathwayKey ComponentsCellular Functions RegulatedReference(s)
MAPK/ERK PathwaySrc, EGFR, Ras, Raf, MEK, ERKProliferation, Differentiation, Survival, Apoptosis mdpi.comnih.govaacrjournals.org
PI3K/Akt/mTOR PathwayPI3K, Akt, mTORCell Growth, Survival, Metabolism, Autophagy mdpi.comnih.govnih.gov
PLC/PKC PathwayPhospholipase C, Protein Kinase CCalcium signaling, Gene expression mdpi.com
JNK Pathwayc-Jun N-terminal kinaseStress response, Apoptosis, Autophagy nih.gov
NF-κB PathwayNuclear Factor kappa BInflammation, Immunity, Cell Survival nih.govresearchgate.net

Emerging Research Avenues and Future Perspectives for Digitoxigenin Galactose

Development of Novel Delivery Systems for Preclinical Applications (e.g., nanocarriers in cell models)

A primary hurdle in the clinical application of cardiac glycosides is their narrow therapeutic index and potential for systemic toxicity. nih.govnih.gov Novel drug delivery systems are being developed to address these challenges by enabling targeted delivery to specific cells or tissues, thereby enhancing efficacy and reducing off-target effects. For digitoxigenin-galactose, preclinical research in cell models is exploring various nanocarrier-based strategies.

These advanced delivery platforms aim to improve the solubility, stability, and pharmacokinetic profile of cardiac glycosides. taylorandfrancis.com For instance, encapsulating the compound within nanoparticles can protect it from premature degradation and control its release. dntb.gov.ua This targeted approach could minimize systemic exposure and associated toxicity, a significant challenge for this class of compounds. mdpi.com

Recent studies on similar cardiac glycosides, such as digoxin (B3395198), have demonstrated the feasibility of these systems. Biodegradable polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes have been successfully formulated to carry these molecules. taylorandfrancis.comdntb.gov.ua For example, digoxin-loaded PEGylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been shown to improve transport across cell monolayers, suggesting a method to overcome biological barriers. taylorandfrancis.com Similarly, antibody-drug conjugates (ADCs) represent another sophisticated strategy, where the glycoside is linked to a monoclonal antibody that specifically targets antigens overexpressed on cancer cells, ensuring selective delivery of the cytotoxic payload. acs.org

Table 1: Nanocarrier Systems for Preclinical Delivery of Cardiac Glycosides
Nanocarrier TypeDescriptionPotential Advantages for this compoundRelevant Research Findings
Polymeric Nanoparticles (e.g., PLGA)Biodegradable polymers encapsulating the drug.Controlled release, improved stability, enhanced transport across cell barriers. taylorandfrancis.comDigoxin-loaded PEGylated PLGA nanoparticles reduced interaction with P-glycoprotein in an in vitro model. taylorandfrancis.com
Solid Lipid Nanoparticles (SLNs)Lipid-based nanoparticles, solid at room temperature.High drug loading capacity, sustained release, enhanced bioavailability. taylorandfrancis.comDigoxin-loaded SLNs with a diameter of ~275 nm showed sustained release over 72 hours. taylorandfrancis.com
LiposomesVesicles composed of a lipid bilayer.Biocompatibility, ability to carry both hydrophilic and hydrophobic drugs.Used as delivery vehicles for various drugs to improve targeting and reduce toxicity.
Antibody-Drug Conjugates (ADCs)A cytotoxic agent linked to a target-specific monoclonal antibody. acs.orgHigh target specificity, reduced systemic toxicity, enhanced therapeutic window. acs.orgmdpi.comAn established platform for targeted cancer therapy, with 15 approved ADCs and over 150 in clinical trials. acs.org

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics, Transcriptomics) in Natural Product Research

The integration of "omics" technologies provides a holistic view of the biological systems interacting with natural products like this compound. nih.gov These high-throughput methods are revolutionizing drug discovery by enabling a deeper understanding of biosynthesis, mechanism of action, and cellular responses. researchgate.net

Genome mining is a powerful bioinformatic approach used to identify the biosynthetic gene clusters (BGCs) responsible for producing natural products. revista-agroproductividad.orgnih.gov By sequencing the genome of a producer organism, such as a plant from the Digitalis genus, researchers can locate the genes encoding the enzymes that synthesize digitoxigenin (B1670572) and the glycosyltransferases that attach the galactose moiety. mdpi.comasm.org Identifying the BGC for this compound would enable its heterologous expression in microbial hosts like Streptomyces or yeast. researchgate.net This strategy offers a sustainable and scalable production method, bypassing the challenges of chemical synthesis or extraction from natural sources. revista-agroproductividad.org This approach has been successfully used to identify and express BGCs for various complex natural products, including other terpenoids and polyketides. nih.govresearchgate.netnih.gov

Metabolomics, the large-scale study of small molecules within a biological system, is instrumental in discovering novel compounds and elucidating their biosynthetic pathways. nih.govfrontiersin.org Using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can perform comparative metabolite profiling of different plant species or tissues. nih.govacs.org This can reveal the presence of previously uncharacterized glycosides, such as this compound. acs.org Furthermore, by analyzing the metabolome of an organism under different conditions or in mutant strains, scientists can trace the metabolic pathways and identify the precursors and intermediates involved in the synthesis of the final compound. nih.govfrontiersin.org This knowledge is crucial for metabolic engineering efforts aimed at enhancing production. frontiersin.org

Proteomics involves the comprehensive analysis of proteins in a biological sample and is a key tool for identifying the molecular targets of a bioactive compound and understanding its mechanism of action. nih.govdiva-portal.org Techniques such as affinity chromatography coupled with mass spectrometry can identify proteins that directly bind to this compound. diva-portal.orgresearchgate.net By comparing the proteomes of cells treated with the compound to untreated cells, researchers can identify changes in protein expression or post-translational modifications. frontiersin.org This can reveal the signaling pathways that are perturbed by the compound. plos.org For cardiac glycosides, proteomics can help identify targets beyond the well-known Na+/K+-ATPase and elucidate their roles in diverse cellular processes like apoptosis and inflammation, which are relevant to their potential use as anticancer agents. mdpi.comresearchgate.net

Table 2: Application of Omics Technologies in this compound Research
Omics TechnologyPrimary ApplicationExpected Outcome for this compound
Genomics (Genome Mining)Identification of Biosynthetic Gene Clusters (BGCs). revista-agroproductividad.orgDiscovery of genes for digitoxigenin synthesis and glycosylation; enabling heterologous production. researchgate.net
TranscriptomicsAnalysis of gene expression profiles in response to the compound. researchgate.netUnderstanding the cellular pathways (e.g., cell cycle, apoptosis) affected by this compound. nih.gov
ProteomicsIdentification of protein targets and signaling pathway alterations. nih.govfrontiersin.orgElucidation of the mechanism of action and identification of new therapeutic targets. plos.orgamegroups.org
MetabolomicsDiscovery of novel compounds and elucidation of biosynthetic pathways. frontiersin.orgConfirmation of structure, identification of biosynthetic intermediates, and discovery of related novel glycosides. researchgate.netacs.org

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations are indispensable tools for studying the interactions between a ligand, like this compound, and its protein targets at an atomic level. nih.govgalaxyproject.org These in silico methods provide insights that are often difficult to obtain through experimental techniques alone.

Molecular docking is used to predict the preferred binding orientation of the ligand within the active site of a target protein, such as the Na+/K+-ATPase. nih.govresearchgate.net This helps in understanding the key intermolecular interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the complex. nih.gov Such studies have been performed on other cardiac glycosides to reveal that subtle structural differences, for instance in the sugar moiety, can significantly alter binding affinity and specificity. mdpi.compnas.org

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide a more realistic representation of the biological environment and can reveal conformational changes in the protein upon ligand binding, the stability of the interaction, and the free energy of binding. nih.govresearchgate.net For this compound, these computational approaches can be used to compare its binding characteristics to those of other cardiac glycosides, predict its affinity for various isoforms of the Na+/K+-ATPase, and guide the design of new derivatives with improved selectivity and potency. frontiersin.orgresearchgate.net

Challenges and Opportunities in Glycoside Research Focusing on this compound

The study of cardiac glycosides, including this compound, presents a unique set of challenges and opportunities.

Challenges:

Narrow Therapeutic Index: The primary challenge remains the fine line between therapeutic and toxic effects, which complicates clinical use. nih.govresearchgate.net

Toxicity: Off-target effects and systemic toxicity are significant concerns that necessitate the development of targeted delivery systems. nih.govmdpi.com

Complex Structure: The chemical complexity of glycosides makes their total synthesis difficult and costly.

Opportunities:

Drug Repurposing: There is immense interest in repurposing cardiac glycosides, traditionally used for heart conditions, as novel therapeutic agents for other diseases, most notably cancer. nih.govmdpi.commdpi.com Their ability to induce various forms of cell death in cancer cells is a promising area of research. researchgate.netnih.gov

Novel Therapeutic Targets: Research continues to uncover new cellular targets and signaling pathways modulated by cardiac glycosides, expanding their potential applications to viral infections and inflammatory diseases. nih.govmdpi.comnumberanalytics.com

Glycorandomization: The development of novel chemical and enzymatic methods to attach different sugar molecules to the aglycone (a process known as glycorandomization) offers a powerful strategy to create libraries of new glycosides. pnas.org This could lead to the discovery of analogs of this compound with superior therapeutic profiles, such as enhanced cancer cell-specific cytotoxicity with reduced cardiotoxicity. pnas.org

Synergistic Therapies: Investigating the use of this compound in combination with other chemotherapeutic agents could reveal synergistic effects, potentially allowing for lower doses and reduced toxicity.

Future research, leveraging the advanced methodologies outlined above, will be critical in overcoming the challenges and fully realizing the therapeutic opportunities presented by this compound and the broader class of cardiac glycosides.

Q & A

Q. What are the established protocols for synthesizing digitoxigenin-galactose, and how can purity be validated?

Synthesis typically involves glycosylation reactions between digitoxigenin and activated galactose derivatives (e.g., galactosyl trichloroacetimidate). Key steps include:

  • Protection/deprotection strategies for hydroxyl groups to avoid side reactions.
  • Chromatographic purification (e.g., HPLC with C18 columns) and characterization via NMR (¹H, ¹³C) and mass spectrometry to confirm molecular structure .
  • Purity validation using high-resolution melting analysis or tandem MS to detect impurities below 0.5% .

Q. How do researchers isolate this compound from natural sources, and what are the common contaminants?

Isolation methods often involve:

  • Extraction with polar solvents (e.g., methanol/water mixtures) from Digitalis species.
  • Liquid-liquid partitioning to separate glycosides from saponins and lipids.
  • Contaminants include structurally similar cardenolides (e.g., digoxin) and galactose-containing polysaccharides. LC-MS/MS with selective ion monitoring is recommended for differentiation .

Q. What in vitro assays are used to assess the biological activity of this compound?

  • Na+/K+-ATPase inhibition assays : Measure IC₅₀ values using porcine kidney membrane preparations, with ouabain as a positive control.
  • Cytotoxicity screening : MTT assays on cardiomyocyte cell lines (e.g., H9c2) to evaluate dose-dependent effects.
  • Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with ATPase isoforms .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity be resolved across studies?

Discrepancies often arise from:

  • Cell line variability : Primary vs. immortalized cells exhibit differing membrane receptor densities.
  • Assay conditions : pH, serum concentration, and incubation time affect compound stability.
  • Statistical rigor : Use ANOVA with post-hoc tests to validate reproducibility across ≥3 biological replicates. Cross-reference raw data from public repositories (e.g., Zenodo) to verify trends .

Q. What computational methods predict this compound’s pharmacokinetic properties, and how reliable are they?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATPase and cytochrome P450 enzymes.
  • ADMET prediction : Tools like SwissADME estimate bioavailability, half-life, and hepatotoxicity.
  • Limitations : In silico models may underestimate stereochemical effects. Validate predictions with in vivo pharmacokinetic studies in rodent models .

Q. What strategies optimize this compound’s selectivity for cardiac cells over renal cells?

  • Structural modifications : Introduce substituents at the C3 position to alter binding kinetics.
  • Targeted delivery : Conjugate with cardiac-specific ligands (e.g., anti-myosin antibodies) via click chemistry.
  • Transcriptomic profiling : RNA-seq of treated cardiac/renal cells to identify off-target pathways .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

  • Proteomics : TMT-labeled LC-MS/MS to quantify ATPase isoform expression changes.
  • Metabolomics : NMR-based flux analysis to track galactose metabolism in treated cells.
  • Integration : Use PathVisio or Cytoscape to map cross-omics interactions and prioritize validation experiments .

Methodological Guidance

Q. What statistical frameworks are appropriate for dose-response studies of this compound?

  • Nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Bootstrap resampling (≥1,000 iterations) to estimate confidence intervals for small sample sizes.
  • Meta-analysis : Combine datasets from public repositories using random-effects models to address variability .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality control (QC) protocols : Implement in-process checks (e.g., TLC monitoring).
  • Standardized reagents : Use certified galactose derivatives from suppliers like Sigma-Aldrich.
  • Stability studies : Accelerated degradation tests (40°C/75% RH) to identify storage conditions .

Q. What guidelines ensure ethical reporting of this compound research?

  • Data transparency : Deposit raw spectra, chromatograms, and omics data in FAIR-aligned repositories (e.g., MetaboLights).
  • Conflict of interest disclosure : Declare funding sources and patent applications in the manuscript.
  • Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and provide step-by-step protocols in Supplementary Information .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.